

Safety and toxicity profile of Emulphor in laboratory use

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An In-depth Technical Guide to the Safety and Toxicity Profile of **Emulphor**® in Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulphor®, also widely known by trade names such as Cremophor® EL and Kolliphor® EL, is the registered trademark for polyoxyl 35 castor oil. It is a nonionic surfactant produced by the reaction of castor oil with ethylene oxide. Due to its potent solubilizing properties, **Emulphor**® is extensively used in pharmaceutical research and development as a vehicle to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) for oral, topical, and parenteral administration in preclinical and clinical studies.[1][2] Despite its utility, **Emulphor**® is not a biologically inert excipient. It exhibits a complex range of biological and toxicological effects that necessitate a thorough understanding for its appropriate use in a laboratory setting.[3]

This technical guide provides a comprehensive overview of the safety and toxicity profile of **Emulphor**®, summarizing key data on its acute toxicity, irritation potential, systemic effects, and genotoxicity. It also includes detailed experimental protocols for common toxicological assessments and visual diagrams to elucidate key pathways and workflows.

Physicochemical and Toxicological Data Summary

Quantitative data regarding the toxicological profile of **Emulphor**® and related compounds are summarized below. It is important to note that specific values can vary based on the exact



formulation, purity, and experimental conditions.

Table 1: Physicochemical Properties of Emulphor® (Polyoxyl 35 Castor Oil)

| Property | Value / Description |
|-------------|---|
| Synonyms | Cremophor® EL, Kolliphor® EL, Polyoxyethylenglycerol triricinoleate 35[1] |
| CAS Number | 61791-12-6[1] |
| Appearance | Pale yellow, viscous liquid; clear above 26°C[1] |
| Odor | Faint, characteristic[1] |
| Primary Use | Emulsifying and solubilizing agent[1] |

| HLB Value | 12-14[4] |

Table 2: Acute Toxicity Data

| Test | Species | Route | Value | Reference |
|---------------------------------|-------------|--------------------------|------------|-----------|
| LD50 (Kolliphor® HS 15)* | Rat, Mouse | Oral | >20 g/kg | [5] |
| LD50 (Kolliphor® HS 15)* | Rat, Rabbit | Intravenous | >1 g/kg | [5] |
| LD50 (Kolliphor® HS 15)* | Mouse | Intraperitoneal | >8 g/kg | [5] |
| NOAEL (Kolliphor® HS 15)* | Dog | Oral (13 weeks) | >1 g/kg | [5] |
| NOAEL (Kolliphor® HS 15)* | Rat | Intravenous (4 weeks) | >200 mg/kg | [5] |



*Note: Data is for Kolliphor® HS 15 (Polyoxyl 15 Hydroxystearate), a related solubilizer. Specific LD50 values for **Emulphor**® (Polyoxyl 35 Castor Oil) were not available in the reviewed literature. These values are provided for context on a similar class of excipient.

Table 3: Ocular Irritation Observations in Rabbits

| Concentration <i>l</i> Formulation | Observation | Classification | Reference |
|------------------------------------|--|-------------------|-----------|
| Undiluted Emulphor® EL | Slight reddening of the conjunctiva, disappeared within hours | Slightly Irritant | [4] |
| 50% Aqueous Solution | Slight irritation with lacrimation, disappeared rapidly | Slightly Irritant | [4] |

| 30% Aqueous Solution | No irritant effect | Non-Irritant |[4] |

Irritation Profile Dermal Irritation

The dermal irritation potential of **Emulphor**® appears to be low. In rabbit studies, it is generally classified as non-irritating.[6] However, it is noted that individuals with pre-existing dermatoses may exhibit a positive reaction to ricinoleic acid, the primary fatty acid component of castor oil. [3]

Ocular Irritation

Emulphor® is considered a slight eye irritant. Studies in rabbits have shown that while dilute aqueous solutions (e.g., 30%) may have no effect, more concentrated solutions or the undiluted product can cause transient, mild conjunctival redness and irritation that resolves quickly.[4]

Systemic Toxicity and Biological Effects



Emulphor® is known to induce a range of systemic effects, primarily when administered intravenously.

Hypersensitivity Reactions

One of the most significant clinical toxicities of **Emulphor**® is its capacity to induce severe anaphylactoid hypersensitivity reactions, characterized by hypotension, dyspnea, and vasodilation.[2] These reactions are believed to be caused by the direct, non-immune-mediated release of histamine from mast cells.[2]

Pharmacokinetic Interactions

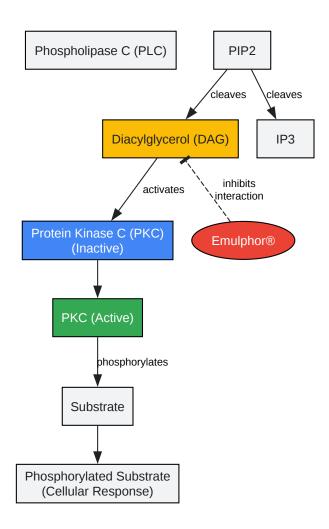
Emulphor® is not an inert vehicle and can significantly alter the pharmacokinetics of co-administered drugs.[7] Its surfactant properties lead to the formation of micelles in aqueous environments, which can entrap drug molecules.[3] This micellar encapsulation can decrease the concentration of free, unbound drug available for distribution and clearance, leading to a reduced volume of distribution (Vss) and clearance (CL).[7] Furthermore, **Emulphor**® has been shown to be an inhibitor of P-glycoprotein (P-gp), an efflux pump in the intestines, which can enhance the oral bioavailability of P-gp substrate drugs.[8]

Other Systemic Effects

Intravenous administration of **Emulphor**® has been associated with hyperlipidemia, abnormal lipoprotein patterns, aggregation of erythrocytes, and peripheral neuropathy.[3] It has also been reported to inhibit the function of Protein Kinase C (PKC), a key enzyme in cellular signal transduction, by interacting with its diacylglycerol activator site.[7]

Figure 1: Logical relationships of **Emulphor**'s® primary biological effects.





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Figure 2: Simplified pathway showing **Emulphor**'s® inhibition of PKC activation.

Genotoxicity and Reproductive Toxicity Genotoxicity

Data specific to the genotoxicity of **Emulphor**® are limited. Ricinoleic acid, its main component, was reported as non-genotoxic in bacterial (Ames) and mammalian test systems. [3] Paclitaxel formulated in **Emulphor**® was clastogenic (causing chromosomal damage) in an in vitro assay with human lymphocytes but was not mutagenic in the Ames test.[9] These findings are generally attributed to the API (paclitaxel) rather than the vehicle. No dedicated studies evaluating **Emulphor**® alone in a standard genotoxicity battery were found in the reviewed literature.

Reproductive and Developmental Toxicity



Comprehensive reproductive and developmental toxicity studies on **Emulphor**® are not readily available in the public domain. In one study where **Emulphor**® was used as a vehicle for another test compound, it did not interfere with the assessment of the compound's reproductive toxicity.[10] Another study in rats found that castor oil as a vehicle had no effect on spermatogenesis.[3] However, the absence of evidence does not confirm the absence of effect, and this remains a data gap.

Experimental Protocols

The following sections describe generalized protocols for key toxicological assays based on international guidelines and standard laboratory practices.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)

- Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Test System: Healthy, young adult albino rabbits (e.g., New Zealand White), one animal for the initial test.[11][12]
- Procedure:
 - 1. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.
 - 2. Apply 0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test substance to a small area (~6 cm²) of the clipped skin.[12]
 - 3. Cover the application site with a gauze patch and semi-occlusive dressing.[12]
 - 4. The exposure duration is typically 4 hours. For substances with corrosive potential, a sequential approach may be used (e.g., removal after 3 minutes, 1 hour, and 4 hours on different sites).[11]
 - 5. After exposure, remove the dressing and wash the treated area to remove any residual test substance.



- Observation & Scoring:
 - 1. Examine and score the skin for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[11]
 - 2. Use a standardized scoring system (e.g., Draize scale: 0=none, 4=severe).
 - 3. The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]
- Confirmation: If no corrosive effect is seen in the first animal, the test is confirmed on up to two additional animals.[12]

Protocol: Acute Eye Irritation/Corrosion (Based on OECD 405)

- Objective: To assess the potential of a substance to cause damage to the eye.
- Test System: Healthy, young adult albino rabbits with no pre-existing eye defects.[13][14]
- Procedure:
 - 1. The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[13]
 - 2. Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the liquid test substance (or 0.1 g of a solid) into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[15]
 - 3. Gently hold the eyelids together for about one second to prevent loss of the substance. [15]
 - 4. Do not wash the eye for at least 24 hours after instillation unless an immediate corrosive effect is observed.
- Observation & Scoring:
 - 1. Examine the eyes at 1, 24, 48, and 72 hours after application.[14]



- Score lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis) according to a standardized scale.
- 3. If effects persist, observations may continue for up to 21 days to determine reversibility. [14]

Protocol: In Vitro Cytotoxicity (MTT Assay)

- Objective: To measure the metabolic activity of cells as an indicator of viability after exposure to a test substance.
- Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that
 reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
 bromide), into purple formazan crystals. The amount of formazan produced is proportional to
 the number of viable cells.

Procedure:

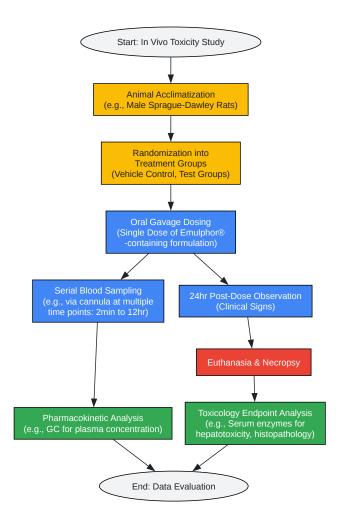
- 1. Seed cells (e.g., Caco-2 epithelial cells, hCMEC/D3 endothelial cells) into a 96-well plate and culture until they reach the desired confluence.[8]
- 2. Remove the culture medium and replace it with a medium containing various concentrations of **Emulphor**®. Include appropriate vehicle and untreated controls.
- 3. Incubate the plate for a defined period (e.g., 4 to 24 hours) in a humidified incubator (e.g., 37°C, 5% CO₂).
- 4. After incubation, add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
- 5. Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

Quantification:

1. Shake the plate on an orbital shaker to ensure complete solubilization.



- 2. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.
- 3. Calculate cell viability as a percentage relative to the untreated control cells.



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Figure 3: General experimental workflow for an in vivo toxicity assessment.

Safe Handling in the Laboratory

When handling **Emulphor**® in a laboratory setting, standard chemical safety practices should be followed.

• Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.



- Ventilation: Use in a well-ventilated area. If heating or creating aerosols, work within a chemical fume hood.
- Spills: In case of a spill, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. Avoid letting spills enter sewers or bodies of water.[11]
- Storage: Store in a tightly closed original container in a cool, dry, well-ventilated area away from heat sources.[11]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
 - Skin: Wash the affected area with soap and water.[11]
 - Inhalation: If vapors from heated material are inhaled, move to fresh air.[11]
 - Ingestion: Give one or two glasses of water to drink. Seek medical attention if gastrointestinal symptoms develop.[11]

Conclusion and Alternatives

Emulphor® (Polyoxyl 35 castor oil) is a highly effective solubilizing agent but possesses a significant and complex biological activity profile. Its use, particularly in parenteral formulations, is associated with risks of hypersensitivity reactions, altered drug pharmacokinetics, and other systemic toxicities.[3][5] While its potential for acute oral toxicity and dermal/ocular irritation is relatively low, its intravenous effects are of primary concern. The available data on its genotoxicity and reproductive toxicity are limited, representing a notable knowledge gap.

For researchers and drug developers, a thorough risk-benefit assessment is crucial when considering **Emulphor**® as a vehicle. The concentration used should be minimized, and its potential to interfere with the intrinsic pharmacokinetic and pharmacodynamic properties of the test compound must be carefully evaluated.[7]

Given the known toxicities, the pharmaceutical industry has pursued the development of alternative, safer solubilizing excipients. These include other non-ionic surfactants like



Kolliphor® HS 15 (polyoxyl 15 hydroxystearate) and Kolliphor® P188 Bio (poloxamer 188), which have been shown to have improved safety profiles, including reduced histamine release. [2][5] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles also represent viable strategies to enhance the solubility of APIs without the liabilities associated with **Emulphor**®. The selection of an appropriate vehicle should always be guided by the specific API, the intended route of administration, and a comprehensive evaluation of the excipient's safety profile.

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